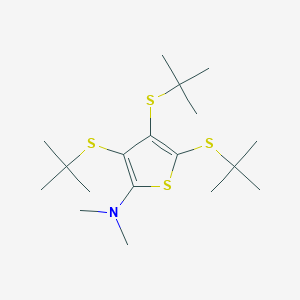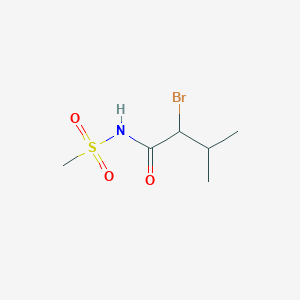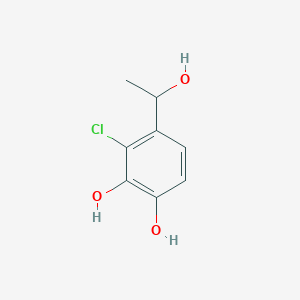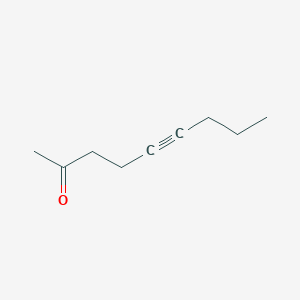![molecular formula C18H8F8N2O2 B14276752 Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- CAS No. 156592-06-2](/img/structure/B14276752.png)
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is a chemical compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidine derivatives in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound can be achieved through a method that ensures high yield and purity. One such method involves the use of symmetric 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy] pyrimidine, which is produced in an industrially advantageous manner .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high binding affinity and specificity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares similar structural features and is used in similar applications.
4-(Trifluoromethyl)pyridine: Another compound with trifluoromethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
156592-06-2 |
|---|---|
Fórmula molecular |
C18H8F8N2O2 |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C18H8F8N2O2/c19-13-3-1-9(5-11(13)17(21,22)23)29-15-7-16(28-8-27-15)30-10-2-4-14(20)12(6-10)18(24,25)26/h1-8H |
Clave InChI |
CJUQHRGCSKPBDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=CC(=NC=N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)



![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)


![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)



![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
